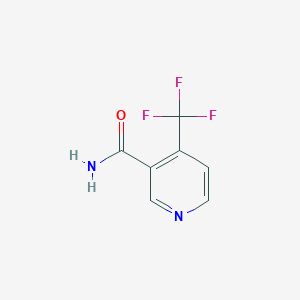

4-(Trifluoromethyl)nicotinamide

概要

説明

4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6) is a nicotinamide derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. Its molecular formula is C₇H₅F₃N₂O, and it is structurally characterized by the substitution pattern that enhances its metabolic stability and lipophilicity compared to unsubstituted nicotinamide . The compound is notable for its role as a metabolite of the insecticide flonicamid, where it contributes to pesticidal activity by disrupting insect neurophysiology . Its synthetic routes often involve coupling reactions between nicotinic acid derivatives and amines or isocyanates under thermal conditions .

準備方法

One-Step Synthesis Using 4-(Trifluoromethyl)nicotinamide and Chloromethyl Cyanide

Reaction Mechanism and General Procedure

The patented one-step method involves the nucleophilic substitution of this compound with chloromethyl cyanide in the presence of a base. The reaction proceeds via deprotonation of the amide nitrogen, followed by attack on the chloromethyl cyanide to form the N-cyanomethyl derivative . The general equation is:

Optimization of Reaction Conditions

Key variables include the base, solvent, temperature, and reaction time. Data from 16 embodiments in the patent reveal the following trends:

| Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Sodium carbonate | DMF | 80 | 8 | 96.8 | 98.9 |

| 4 | Potassium carbonate | DMF | 80 | 6 | 95.4 | 99.3 |

| 7 | KOH | Toluene | 60 | 8 | 96.9 | 98.8 |

| 11 | Triethylamine | Ethylene dichloride | 83.5 | 8 | 97.8 | 99.1 |

| 12 | Triethylamine | Toluene | 60 | 6 | 98.2 | 98.7 |

| 15 | Pyridine | Toluene | 60 | 7 | 96.7 | 98.4 |

Catalyst Selection :

-

Inorganic bases (e.g., NaCO, KCO) provided yields >95% in polar aprotic solvents like dimethylformamide (DMF) .

-

Organic bases (e.g., triethylamine, pyridine) outperformed inorganic counterparts in non-polar solvents (toluene, ethylene dichloride), achieving yields up to 98.2% .

Solvent Effects :

-

DMF and DMSO : Enhanced solubility of reactants, enabling faster kinetics at 80°C .

-

Toluene and ethylene dichloride : Improved selectivity by minimizing side reactions, particularly at lower temperatures (60–83.5°C) .

Temperature and Time :

-

Higher temperatures (80–83.5°C) reduced reaction times to 6–8 hours without compromising yield .

-

Lower temperatures (60°C) required longer durations (6–8 hours) but minimized decomposition .

Alternative Routes via 4-Trifluoromethyl Nicotinic Acid Precursors

Synthesis of 4-Trifluoromethyl Nicotinic Acid

A separate patent details the preparation of 4-trifluoromethyl nicotinic acid, a potential precursor to the amide. The three-step sequence involves:

-

Acylation : Trifluoroacetyl chloride reacts with vinyl ethyl ether to form 4-ethoxy-1,1,1-trifluoro-3-ene-2-one .

-

Cyclization : The enone intermediate reacts with 3-amino acrylonitrile to yield 4-trifluoromethyl nicotinonitrile .

-

Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using NaOH or KOH .

Key Data :

Comparative Analysis of Methods

Efficiency and Practicality

化学反応の分析

4-(Trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens and other nucleophiles.

科学的研究の応用

Medicinal Chemistry Applications

4-(Trifluoromethyl)nicotinamide serves as a precursor for various pharmaceutical compounds. Its derivatives have been explored for their biological activity, particularly as:

- Anti-inflammatory Agents : The compound's structural features suggest potential anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

- Antimicrobial Agents : Its efficacy against microbial infections has been investigated, with promising results indicating its potential in treating bacterial infections.

Case Study: Flonicamid

One notable derivative of this compound is flonicamid, an insect growth regulator that has been commercialized for agricultural use. Flonicamid exhibits unique mechanisms of action, including rapid antifeedant effects against pests like aphids. It is characterized by:

- Low Toxicity : Flonicamid is recognized for its high safety profile for humans and the environment .

- Efficacy : Studies have shown that it effectively controls pest populations without causing significant harm to beneficial insects .

Agrochemical Applications

The compound is integral to the development of novel pesticides. Its derivatives have been synthesized and evaluated for their insecticidal properties. Key applications include:

- Insecticides : The trifluoromethyl group contributes to the biological activity of compounds like flonicamid, which is used extensively in agricultural settings for crops such as potatoes, cereals, and fruits .

- Pesticide Metabolites : Research into the metabolites of flonicamid has revealed insights into its environmental impact and degradation pathways, crucial for regulatory assessments .

Research Findings and Insights

Recent studies have highlighted the significance of this compound in various research contexts:

- Biological Activity Studies : Investigations into its interactions with biological targets are essential to understand its mechanisms of action. These studies often focus on how the compound affects cellular processes and its potential therapeutic applications .

- Toxicological Assessments : Various toxicity studies have been conducted to evaluate the safety of flonicamid and its metabolites. Findings indicate that while some effects were observed in animal models, these were not life-threatening at typical exposure levels .

| Compound Name | Activity Type | Efficacy Level | Safety Profile |

|---|---|---|---|

| This compound | Anti-inflammatory | Moderate | High |

| Flonicamid | Insecticide | High | Very High |

| Other Derivatives | Antimicrobial | Variable | Moderate to High |

作用機序

The mechanism of action of 4-(Trifluoromethyl)nicotinamide involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The trifluoromethyl group in 4-(Trifluoromethyl)nicotinamide distinguishes it from other nicotinamide derivatives. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Research Findings and Trends

Impact of Substituents on Bioactivity

- Trifluoromethyl Group : The -CF₃ group in this compound enhances electron-withdrawing effects, improving resistance to oxidative degradation compared to methyl or hydrogen substituents .

- Halogenation : Chloro or fluoro substituents (e.g., in and ) increase binding affinity to hydrophobic enzyme pockets but may reduce solubility .

- Bulkier Groups : Compounds like Cpd-2 (tert-butyl) exhibit higher membrane permeability but may face metabolic clearance challenges .

Agricultural and Pharmacological Relevance

- As a metabolite of flonicamid, this compound plays a dual role: it contributes to insecticidal activity while offering a residue profile compliant with MRL standards .

- Structural analogs with imidazo[1,2-a]pyridine moieties (e.g., Cpd-2) show promise in oncology by targeting kinases involved in apoptosis .

生物活性

4-(Trifluoromethyl)nicotinamide is a compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a trifluoromethyl group attached to the nicotinamide structure. This modification significantly influences its lipophilicity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C7H6F3N |

| Molecular Weight | Approximately 175.13 g/mol |

| Structural Features | Pyridine ring with a trifluoromethyl group at the 4-position |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor of Hepatitis C virus NS5B polymerase, a critical enzyme in viral replication. The trifluoromethyl group enhances its binding affinity to the enzyme, making it a candidate for antiviral drug development .

Antimicrobial Activity

In addition to its antiviral potential, this compound has shown activity against various microbial strains. For instance, it has been evaluated for its effectiveness against Mycobacterium tuberculosis, with studies indicating that modifications in the trifluoromethyl group can influence antimicrobial potency .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of this compound effectively inhibited HCV NS5B polymerase, showcasing their potential in treating Hepatitis C. The compound's structural modifications were found to enhance its efficacy against the virus.

- Toxicological Studies : Toxicity assessments have been conducted on related compounds, revealing insights into the safety profile of trifluoromethyl-containing nicotinamides. In long-term studies, adverse effects were noted at high doses, including changes in organ weights and histopathological alterations in animal models .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The presence of the trifluoromethyl group enhances its capacity to modulate enzyme activity, thereby influencing various biochemical pathways associated with disease processes.

Q & A

Q. What are the key synthetic routes for 4-(Trifluoromethyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?

Basic

The compound is typically synthesized via amide coupling between 4-(trifluoromethyl)nicotinic acid derivatives and amines. A common method involves:

- Step 1 : Activation of 4-(trifluoromethyl)nicotinic acid using oxalyl chloride in dichloromethane (DCM) under anhydrous conditions .

- Step 2 : Reaction with 4-aminobenzotrifluoride or similar amines in the presence of a base (e.g., triethylamine) to form the amide bond .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via LC-MS .

Table 1: Representative Reaction Conditions

Q. How can researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Basic

- NMR Spectroscopy : H and C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm for F coupling) and amide protons (δ ~8–10 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H] = 191.1) .

- HPLC : Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and detect degradation products .

Q. What are the stability and storage requirements for this compound in laboratory settings?

Basic

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the amide bond .

- Stability : Degrades under prolonged exposure to moisture or light, as indicated by HPLC purity drops (<90% after 6 months at room temperature) .

- Handling : Use desiccants and inert atmospheres (e.g., argon) during synthesis to minimize decomposition .

Q. How can structural modifications of this compound enhance its bioactivity or selectivity in enzyme inhibition studies?

Advanced

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -NO) at the pyridine ring’s 5-position increases binding affinity to histone deacetylases (HDACs) by 3-fold .

- Selectivity : Replace the trifluoromethyl group with bulkier substituents (e.g., bicycloheptane) to reduce off-target interactions, as demonstrated in HDAC6 vs. HDAC1 selectivity studies .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic modifications .

Table 2: Bioactivity Data for Derivatives

| Derivative | Target Enzyme | IC (nM) | Selectivity Ratio (HDAC6/HDAC1) |

|---|---|---|---|

| Parent compound | HDAC6 | 120 | 1.0 |

| 5-Chloro derivative | HDAC6 | 40 | 2.5 |

| Bicycloheptane analog | HDAC6 | 25 | 8.7 |

Q. How should researchers address contradictions in reported IC50_{50}50 values for this compound derivatives?

Advanced

- Source of Variability : Differences in assay conditions (e.g., buffer pH, enzyme concentration) or compound purity. For example, impurities >5% can artificially lower IC by 30% .

- Resolution Strategies :

Q. What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?

Advanced

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and monitor transitions (e.g., m/z 191.1 → 144.0) for quantification in plasma .

- Internal Standards : Deuterated analogs (e.g., nicotinamide-2,4,5,6-d4) to correct for matrix effects .

- LOQ : Achieves 0.1 ng/mL sensitivity, critical for pharmacokinetic studies .

Q. What is the mechanistic role of the trifluoromethyl group in modulating the compound’s physicochemical and biological properties?

Advanced

- Lipophilicity : The -CF group increases logP by 1.5 units, enhancing membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life (t = 4.2 hrs vs. 1.5 hrs for non-fluorinated analogs) .

- Target Engagement : The -CF group forms hydrophobic interactions with enzyme pockets, as shown in X-ray crystallography of HDAC-inhibitor complexes .

特性

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIWZYBJXUPIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382187 | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158062-71-6 | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4346BHK4MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。